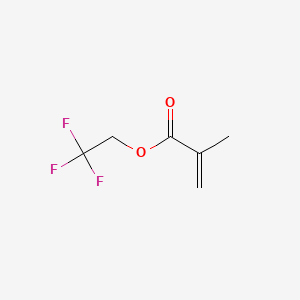![molecular formula C13H16N2 B1197545 4-[2-(2,6-DIMETHYL-PHENYL)-ETHYL]-1H-IMIDAZOLE CAS No. 79928-22-6](/img/structure/B1197545.png)
4-[2-(2,6-DIMETHYL-PHENYL)-ETHYL]-1H-IMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPV 295, also known as 4(5)-2-(2,6-dimethylphenyl)ethylimidazole, is a compound with significant pharmacological properties. It has been studied for its cardiovascular effects, particularly its antihypertensive properties. MPV 295 acts as an α2-adrenoceptor agonist, which makes it a potential candidate for treating hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPV 295 involves the reaction of 2,6-dimethylphenylacetonitrile with imidazole in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of MPV 295 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
MPV 295 undergoes several types of chemical reactions, including:
Oxidation: MPV 295 can be oxidized to form corresponding imidazole derivatives.
Reduction: The compound can be reduced to form various reduced imidazole derivatives.
Substitution: MPV 295 can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of imidazole derivatives.
Biology: Studied for its effects on biological systems, particularly its role as an α2-adrenoceptor agonist.
Medicine: Potentially used in the treatment of hypertension due to its antihypertensive properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
MPV 295 exerts its effects primarily through its action on α2-adrenoceptors. By stimulating these receptors, MPV 295 can induce vasodilation, leading to a decrease in blood pressure. The compound’s mechanism involves the inhibition of norepinephrine release, which reduces sympathetic nervous system activity and lowers blood pressure .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another α2-adrenoceptor agonist used in the treatment of hypertension.
Guanfacine: Similar to clonidine, used for its antihypertensive and sedative effects.
Methyldopa: An α2-adrenoceptor agonist used to treat hypertension, particularly in pregnant women.
Uniqueness of MPV 295
MPV 295 is unique due to its specific chemical structure, which allows it to selectively stimulate α2-adrenoceptors. This selectivity makes it a promising candidate for antihypertensive therapy with potentially fewer side effects compared to other similar compounds .
Properties
CAS No. |
79928-22-6 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-[2-(2,6-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-10-4-3-5-11(2)13(10)7-6-12-8-14-9-15-12/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
WRAZSLKGTVFTSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)CCC2=CN=CN2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC2=CN=CN2 |
Key on ui other cas no. |
79928-22-6 |
Synonyms |
4(5)-2-(2,6-dimethylphenyl)ethylimidazole MPV 295 MPV-295 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-[4-(2H-1,4-benzothiazin-3-yl)piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1197469.png)






![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)



